91% Isolated Yield in a One-Step Synthesis: Operational Simplicity Advantage
The target compound is obtained in 91% isolated yield via a single-step intramolecular conjugate addition of trans-3-aminoflavanone hydrochloride promoted by sodium methoxide in methanol at room temperature (reaction time: 0.75 h) [1]. The structurally analogous 2-benzyl-2-triphenylphosphoranylideneamino-3(2H)-benzofuranone, prepared by an identical approach, proved “extremely unreactive, with limited synthetic applicability” [1]. While direct yield data for this unreactive analog are not reported, the stark contrast in reactivity—from near-quantitative conversion to essentially no useful product—establishes a clear differentiation in synthetic accessibility [1].
| Evidence Dimension | Isolated yield (synthetic accessibility) |
|---|---|
| Target Compound Data | 91% (0.75 h, one step) |
| Comparator Or Baseline | 2-Benzyl-2-triphenylphosphoranylideneamino-3(2H)-benzofuranone (qualitatively unreactive; no useful product obtained) |
| Quantified Difference | Approximately 91 percentage points (quantitative vs. essentially zero useful conversion) |
| Conditions | NaOMe, MeOH, room temperature, 0.75 h |
Why This Matters
The high single-step yield translates to lower procurement cost and shorter lead time for medicinal chemistry campaigns requiring this scaffold; an unreactive analog would be unsuitable for further derivatization.
- [1] Patonay-Péli, E., Litkei, G., Patonay, T. (1990) Flavonoids, 42. Anomalous Intramolecular Conjugate Addition: Synthesis of 2-Amino-2-benzyl-3(2H)-benzofuranone and Related Compounds. Synthesis, 1990(6), 511–514. View Source
